Cas no 2055683-18-4 (3-Pyridinamine, 2-ethyl-N,6-diphenyl-)

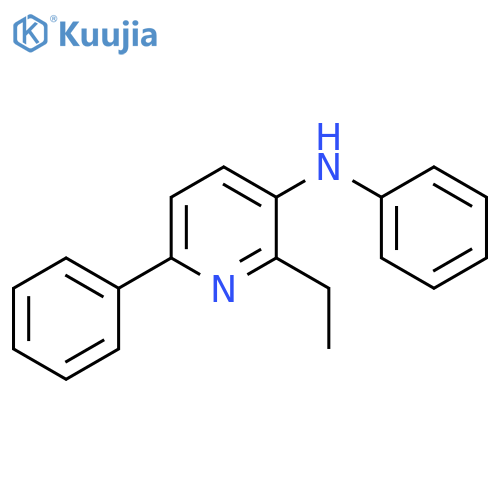

2055683-18-4 structure

商品名:3-Pyridinamine, 2-ethyl-N,6-diphenyl-

CAS番号:2055683-18-4

MF:C19H18N2

メガワット:274.359624385834

MDL:MFCD31720473

CID:5173034

3-Pyridinamine, 2-ethyl-N,6-diphenyl- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, 2-ethyl-N,6-diphenyl-

-

- MDL: MFCD31720473

- インチ: 1S/C19H18N2/c1-2-17-19(20-16-11-7-4-8-12-16)14-13-18(21-17)15-9-5-3-6-10-15/h3-14,20H,2H2,1H3

- InChIKey: MJWUOZMWMSLYKO-UHFFFAOYSA-N

- ほほえんだ: C1(CC)=NC(C2=CC=CC=C2)=CC=C1NC1=CC=CC=C1

3-Pyridinamine, 2-ethyl-N,6-diphenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB491170-1g |

2-Ethyl-6-phenyl-3-phenylamino-pyridine; . |

2055683-18-4 | 1g |

€510.00 | 2024-08-02 | ||

| abcr | AB491170-1 g |

2-Ethyl-6-phenyl-3-phenylamino-pyridine |

2055683-18-4 | 1g |

€510.00 | 2023-03-11 |

3-Pyridinamine, 2-ethyl-N,6-diphenyl- 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

2055683-18-4 (3-Pyridinamine, 2-ethyl-N,6-diphenyl-) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2055683-18-4)3-Pyridinamine, 2-ethyl-N,6-diphenyl-

清らかである:99%

はかる:1g

価格 ($):675.0